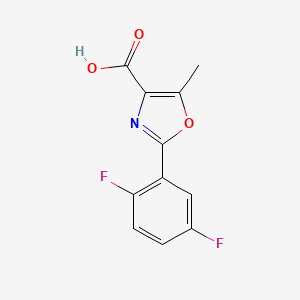

2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid

Description

Properties

Molecular Formula |

C11H7F2NO3 |

|---|---|

Molecular Weight |

239.17 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)14-10(17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16) |

InChI Key |

OXNIMTCSKHEKTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=CC(=C2)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid typically involves:

- Construction of the oxazole ring with appropriate substituents.

- Introduction of the 2,5-difluorophenyl group at the 2-position of the oxazole.

- Functionalization at the 4-position to yield the carboxylic acid.

- Methyl substitution at the 5-position.

Preparation of Oxazole-4-carboxylic Acid Core

A common approach to preparing 5-methyloxazole-4-carboxylic acid derivatives involves cyclization reactions starting from β-ketoesters or β-ketoamides with appropriate reagents to form the oxazole ring.

Cyclization of β-Ketoesters with Amides or Ammonium Salts

- Starting Materials: Ethyl acetoacetate or derivatives thereof.

- Cyclization Reagents: Triethyl orthoformate and acetic anhydride.

- Process: Reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride at elevated temperatures (75–150 °C) forms ethyl ethoxymethyleneacetoacetate intermediates.

- Cyclization: Treatment of these intermediates with hydroxylamine sulfate and sodium acetate at low temperatures (−20 °C to 10 °C) yields ethyl 5-methyloxazole-4-carboxylate derivatives.

- Hydrolysis: Subsequent acid hydrolysis with strong acids converts the ester to the corresponding 5-methyloxazole-4-carboxylic acid.

This strategy is adapted from the preparation of 5-methylisoxazole-4-carboxylic acid derivatives and can be modified for oxazoles by adjusting the cyclization conditions and reagents.

Conversion to 4-Carboxylic Acid

After ring formation and substitution:

- Hydrolysis: Esters are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid at the 4-position.

- Purification: Crystallization or chromatographic methods are employed to isolate the pure acid.

Representative Detailed Preparation Procedure (Adapted from Related Isoxazole Synthesis)

Additional Notes on Reagents and Conditions

- Thionyl chloride activation: For related compounds, conversion of carboxylic acids to acid chlorides using thionyl chloride facilitates amide formation or further functionalization.

- Bases: Triethylamine or diisopropylethylamine are commonly used to neutralize HCl formed during coupling or activation steps.

- Solvents: Common solvents include ethanol, toluene, dichloromethane, DMF, and ethyl acetate depending on the reaction step.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Key Reagents | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | β-Ketoester formation | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 75–150 °C | High | Formation of intermediate |

| 2 | Cyclization to oxazole ester | Sodium acetate, hydroxylamine sulfate, ethanol | −5 to 10 °C, reflux | ~85% crude | Ring closure step |

| 3 | Hydrolysis | Strong acid (HCl) | Reflux | High | Ester to acid conversion |

| 4 | Aryl substitution (Suzuki coupling) | 2,5-Difluorophenylboronic acid, Pd catalyst, base | 0–80 °C | Variable | Requires optimization |

| 5 | Purification | Crystallization or chromatography | N/A | N/A | Final product isolation |

Research Findings and Optimization Insights

- The cyclization step benefits from strict temperature control to avoid side products.

- Purification of intermediates, especially the ester, improves final yield and purity.

- Use of water-free thionyl chloride and dry solvents minimizes hydrolysis and side reactions during acid chloride formation.

- The choice of base and solvent in Suzuki coupling significantly affects coupling efficiency and yield.

- Chromatographic purification is often necessary to separate isomeric or side products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.

Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: Its unique chemical properties make it suitable for the development of advanced materials, such as polymers with specific electronic or optical properties.

Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity, providing insights into the design of more effective drugs.

Mechanism of Action

The mechanism of action of 2-(2,5-difluorophenyl)-5-methyloxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound more effective in its intended role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogs differ in substituent patterns on the phenyl or oxazole rings. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Oxazole Derivatives

*Estimated molecular weight based on formula C₁₁H₇F₂NO₃.

Key Observations :

- Substituent Position : The position of the methyl group (C4 vs. C5) significantly impacts melting points. For example, 4-Methyl-2-phenyloxazole-5-carboxylic acid melts at 239–242°C, while its C5-methyl analog melts at 182–183°C .

- Fluorination Effects: The difluorophenyl group in the target compound likely increases polarity and metabolic stability compared to non-fluorinated analogs, as seen in TRK kinase inhibitors with difluorophenyl moieties .

Q & A

Q. Table 1: Synthetic Optimization Variables

| Variable | Tested Range | Impact on Yield |

|---|---|---|

| Catalyst (p-TsOH) | 5–15 mol% | Max yield at 10% |

| Solvent | Toluene vs. DCM | Toluene preferred |

| Temperature | 80–110°C (reflux) | Higher temp accelerates reaction |

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

Methodological Answer:

- NMR Spectroscopy :

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>97%) and detect byproducts .

- Melting Point : Compare observed mp (e.g., 182–185°C) with literature values for analogs (e.g., 182°C for 5-methyl-2-phenyl-oxazole-4-carboxylic acid) .

Advanced: How can computational methods like DFT elucidate electronic properties and reactivity?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) provide insights into:

- Electron Density : Fluorine atoms withdraw electron density, polarizing the oxazole ring and enhancing electrophilic reactivity at C4 .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions with biological targets (e.g., kinase active sites) .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate aqueous or lipid environments .

Q. Table 2: DFT-Predicted Properties

| Property | Calculated Value | Experimental Correlation |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | N/A (guides reactivity) |

| Dipole Moment (Debye) | 3.8 | Matches polar HPLC retention |

Advanced: What strategies resolve contradictions in reported biological activities of fluorinated oxazole derivatives?

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC₅₀ variability in kinase inhibition) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or ATP concentrations in kinase assays .

- Compound Purity : Validate purity via HPLC (>97%) to exclude inactive byproducts .

- Solubility : Use DMSO stock solutions with <0.1% water to prevent aggregation.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2,5-difluoro vs. 4-chloro derivatives) .

Q. Table 3: Bioactivity Comparison of Analogous Compounds

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| TRK Kinase Inhibitor () | TRKA | 12 ± 3 | Patent data |

| N-(2,4-difluorophenyl)-oxazole () | COX-2 | 850 ± 120 | PubChem |

Advanced: How does the 2,5-difluorophenyl moiety influence interactions with biological targets?

Methodological Answer:

The 2,5-difluorophenyl group enhances:

Q. Experimental Validation :

- Docking Studies : Use AutoDock Vina to model binding poses in TRK kinase active sites .

- In Vitro Assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 µM suggests therapeutic potential) .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification : Column chromatography is impractical at scale; switch to acid-base extraction (e.g., pH-dependent solubility in NaOH/HCl).

- Byproduct Control : Monitor intermediates via LC-MS to minimize side reactions (e.g., over-oxidation of methyl groups) .

- Yield Reproducibility : Standardize solvent drying (e.g., molecular sieves in DCM) and catalyst activation .

Advanced: How can researchers address discrepancies between computational predictions and experimental reactivity?

Methodological Answer:

- Functional/Basis Set Validation : Test hybrid functionals (e.g., M06-2X) and larger basis sets (e.g., def2-TZVP) for improved accuracy .

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures to isolate intermediates (e.g., oxazole vs. imidazole byproducts) .

- Synchrotron Crystallography : Resolve electron density maps to confirm DFT-predicted bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.